molecular formula C9H12N2O4S2 B13383480 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dithione

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dithione

Cat. No.: B13383480
M. Wt: 276.3 g/mol
InChI Key: OKYRYFXQZRFDQL-UHFFFAOYSA-N
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Description

2,4-Dithiouridine is a modified nucleoside derived from uridine, where the oxygen atoms at positions 2 and 4 of the uracil ring are replaced by sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dithiouridine typically involves the modification of uridine. One common method includes the acetylation of uridine’s hydroxyl groups, followed by the transformation of the 4-oxo group into a 4-thio group using Lawesson’s reagent. The final step involves deacetylation with ammonia in methanol to yield the free 2,4-Dithiouridine nucleoside .

Industrial Production Methods: While specific industrial production methods for 2,4-Dithiouridine are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions. The process is optimized for yield and purity, ensuring the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dithiouridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .

Scientific Research Applications

2,4-Dithiouridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Dithiouridine exerts its effects involves its incorporation into RNA, where it can influence the structure and stability of RNA molecules. The sulfur atoms in the compound can form unique interactions with other molecules, affecting the overall conformation and function of the RNA. This can lead to changes in gene expression and protein synthesis .

Comparison with Similar Compounds

  • 2-Thiouridine
  • 4-Thiouridine
  • 2,4-Dithiouracil

Comparison: 2,4-Dithiouridine is unique due to the presence of sulfur atoms at both the 2 and 4 positions of the uracil ring. This dual substitution significantly alters its chemical properties compared to 2-Thiouridine and 4-Thiouridine, which have sulfur at only one position. The presence of two sulfur atoms increases the compound’s dipole moment and affects its interactions with other molecules, making it a valuable tool for studying RNA structure and function .

Properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dithione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S2/c12-3-4-6(13)7(14)8(15-4)11-2-1-5(16)10-9(11)17/h1-2,4,6-8,12-14H,3H2,(H,10,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYRYFXQZRFDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=S)NC1=S)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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